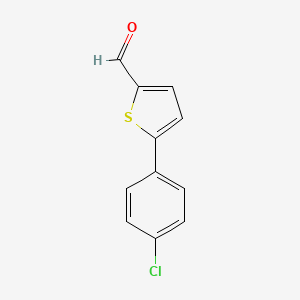

5-(4-Chlorophenyl)thiophene-2-carbaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(4-chlorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAKPLYPDADDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377034 | |

| Record name | 5-(4-Chlorophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-71-7 | |

| Record name | 5-(4-Chlorophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Chlorophenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 5-(4-chlorophenyl)thiophene-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and discusses its potential biological activities based on related thiophene derivatives. The guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1] Its core structure consists of a thiophene ring substituted with a 4-chlorophenyl group at the 5-position and a formyl (carbaldehyde) group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClOS | [2] |

| Molecular Weight | 222.69 g/mol | [2] |

| CAS Number | 38401-71-7 | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 88–90 °C | [1] |

| InChI | 1S/C11H7ClOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | [2] |

| SMILES | Clc1ccc(cc1)-c2ccc(C=O)s2 | [2] |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | Expected signals for aldehydic proton (~9.9 ppm), thiophene protons (~7.7-7.9 ppm), and chlorophenyl protons (~7.3-7.6 ppm). | [3] |

| ¹³C NMR (CDCl₃) | Expected signals for carbonyl carbon (~183 ppm), aromatic and thiophene carbons (120-150 ppm). | [3] |

| IR (KBr) | Expected characteristic peaks for C=O stretching of the aldehyde (~1665 cm⁻¹), and C-H and C=C stretching of the aromatic rings. | |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 222. | [4] |

Experimental Protocols

Synthesis

A common method for the synthesis of 5-arylthiophene-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction. While a specific detailed protocol for this compound is not available, a general procedure can be adapted. Another potential route is the Vilsmeier-Haack reaction. A brief reported synthesis involves the reaction of 2-thiophene aldehyde with a 4-chlorophenyl source in DMSO.[1]

2.1.1. Suzuki-Miyaura Cross-Coupling (General Protocol)

This reaction would typically involve the coupling of 5-bromothiophene-2-carbaldehyde with 4-chlorophenylboronic acid.

Protocol:

-

To a reaction vessel, add 5-bromothiophene-2-carbaldehyde (1 equivalent), 4-chlorophenylboronic acid (1.1 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Add a solvent system, typically a mixture of an organic solvent like dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the reaction mixture under an inert atmosphere, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2.1.2. Vilsmeier-Haack Reaction (General Protocol)

This method would involve the formylation of 2-(4-chlorophenyl)thiophene.

Protocol:

-

In a reaction vessel under an inert atmosphere, cool phosphorus oxychloride (POCl₃) in an appropriate solvent.

-

Slowly add N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

-

Add a solution of 2-(4-chlorophenyl)thiophene to the Vilsmeier reagent at a low temperature.

-

Allow the reaction to proceed, monitoring by TLC.

-

Quench the reaction with an ice-water mixture and neutralize with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the crude product by column chromatography or recrystallization.

Purification

The primary method for purifying this compound is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used for the elution of similar compounds. Recrystallization from a suitable solvent system can also be employed for further purification.

Biological Activity

While specific biological activity data for this compound is not extensively reported, the thiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of thiophene have demonstrated a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Potential Anticancer Activity

Many thiophene derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[1][5] The evaluation of the anticancer potential of this compound would typically involve cytotoxicity assays against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Potential Antimicrobial Activity

Thiophene derivatives have also been explored for their antibacterial and antifungal properties.[6][7] The evaluation of this compound for antimicrobial activity would involve determining its minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Safety Information

This compound is classified with the following hazard codes:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile synthetic intermediate with potential applications in drug discovery and materials science. While detailed experimental and biological data for this specific compound are limited in the public domain, this guide provides a foundational understanding of its properties and potential based on the broader class of thiophene derivatives. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its biological activities and potential mechanisms of action. This guide serves as a starting point for researchers interested in harnessing the potential of this intriguing molecule.

References

- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Thiophenecarboxaldehyde [webbook.nist.gov]

- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this guide presents a robust, predictive approach based on established chemical principles and spectroscopic data from closely related analogues. It outlines detailed protocols for its synthesis and the expected outcomes of key analytical techniques, serving as a practical handbook for researchers working with this and similar molecules.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde. Its core structure consists of a thiophene ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a formyl (carbaldehyde) group.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClOS | Inferred |

| Molecular Weight | 222.69 g/mol | Inferred |

| CAS Number | 38401-71-7 | Inferred |

| Appearance | Expected to be a solid | Inferred |

Synthesis Protocols

Two primary, high-yielding synthetic routes are proposed for the synthesis of this compound: the Suzuki-Miyaura Cross-Coupling and the Vilsmeier-Haack Reaction.

Suzuki-Miyaura Cross-Coupling

This method involves the palladium-catalyzed coupling of a thiophene boronic acid or ester with an aryl halide. For this synthesis, the coupling of 5-formylthiophene-2-boronic acid with 1-chloro-4-iodobenzene is a feasible approach.

Experimental Protocol:

-

To a solution of 5-formylthiophene-2-boronic acid (1.2 mmol) and 1-chloro-4-iodobenzene (1.0 mmol) in a mixture of toluene (15 mL) and water (4 mL), add potassium carbonate (2.0 mmol).

-

Purge the mixture with nitrogen or argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

-

Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Vilsmeier-Haack Reaction

This reaction facilitates the formylation of electron-rich aromatic rings. Here, 2-(4-chlorophenyl)thiophene would be the starting material.

Experimental Protocol:

-

In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) (1.5 mmol) to N,N-dimethylformamide (DMF) (5 mL) with stirring.

-

Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2-(4-chlorophenyl)thiophene (1.0 mmol) in DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate until the mixture is neutralized.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Spectroscopic Data and Structure Elucidation (Predicted)

The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton and the protons on both the thiophene and chlorophenyl rings.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.90 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.70 | Doublet | 1H | Thiophene H-3 |

| ~7.55 | Doublet (J ≈ 8.5 Hz) | 2H | Chlorophenyl H-2', H-6' |

| ~7.40 | Doublet (J ≈ 8.5 Hz) | 2H | Chlorophenyl H-3', H-5' |

| ~7.30 | Doublet | 1H | Thiophene H-4 |

The coupling constants (J) between H-3 and H-4 on the thiophene ring are expected to be approximately 4.0 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~182.5 | Aldehyde Carbonyl (C=O) |

| ~152.0 | Thiophene C-5 |

| ~144.0 | Thiophene C-2 |

| ~137.0 | Thiophene C-3 |

| ~135.0 | Chlorophenyl C-4' (bearing Cl) |

| ~132.0 | Chlorophenyl C-1' |

| ~129.5 | Chlorophenyl C-3', C-5' |

| ~126.0 | Chlorophenyl C-2', C-6' |

| ~125.0 | Thiophene C-4 |

FT-IR Spectroscopy

The infrared spectrum will confirm the presence of key functional groups.

Predicted FT-IR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1670 | Strong | Carbonyl (C=O) stretch of the aldehyde |

| ~1590, ~1480 | Medium-Strong | Aromatic C=C stretching (thiophene and phenyl rings) |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | C-H out-of-plane bending (para-substituted phenyl) |

Mass Spectrometry

Mass spectrometry will determine the molecular weight and provide information on the fragmentation pattern.

Predicted Mass Spectrometry Data (EI):

| m/z | Interpretation |

| 222/224 | Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 193/195 | Loss of the formyl radical (-CHO) from the molecular ion. |

| 158 | Loss of chlorine from the [M-CHO]⁺ fragment. |

| 111 | Chlorophenyl cation. |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as a representative biological signaling pathway.

Caption: Workflow for Synthesis and Characterization.

Potential Biological Activity: A Representative Signaling Pathway

Thiophene derivatives are known to exhibit a range of biological activities. Notably, compounds structurally related to this compound have been investigated as inhibitors of tubulin polymerization, a critical process in cell division. These agents often bind to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis. This mechanism is a key target in cancer therapy.

Caption: Representative Antitubulin Signaling Pathway.

This guide provides a foundational framework for the synthesis and comprehensive structural analysis of this compound. The predictive nature of the spectroscopic data herein serves as a benchmark for researchers undertaking the empirical study of this compound.

Spectroscopic Profile of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Chlorophenyl)thiophene-2-carbaldehyde, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document compiles available data on its nuclear magnetic resonance (NMR) and infrared (IR) spectra, alongside its mass spectrometry characteristics.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₇ClOS |

| Molecular Weight | 222.69 g/mol |

| CAS Number | 38401-71-7 |

| Appearance | Solid |

| Melting Point | 88-90°C[1] |

Spectroscopic Data

While a complete, publicly available dataset for this compound is not readily found in singular sources, data from analogous compounds and general spectroscopic principles allow for a detailed interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show characteristic signals for the aromatic protons on both the thiophene and the chlorophenyl rings, as well as the aldehyde proton.

Expected Chemical Shifts (δ) in ppm:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | Highly deshielded due to the electronegativity of the oxygen atom. |

| Thiophene H3 | 7.6 - 7.8 | Doublet | Coupled to H4. |

| Thiophene H4 | 7.2 - 7.4 | Doublet | Coupled to H3. |

| Chlorophenyl H2', H6' | 7.5 - 7.7 | Doublet | Protons ortho to the thiophene ring. |

| Chlorophenyl H3', H5' | 7.3 - 7.5 | Doublet | Protons meta to the thiophene ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Expected Chemical Shifts (δ) in ppm:

| Carbon | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | 180 - 185 |

| Thiophene C2 | 140 - 145 |

| Thiophene C5 | 145 - 150 |

| Thiophene C3 | 135 - 140 |

| Thiophene C4 | 125 - 130 |

| Chlorophenyl C1' | 130 - 135 |

| Chlorophenyl C4' | 135 - 140 |

| Chlorophenyl C2', C6' | 128 - 132 |

| Chlorophenyl C3', C5' | 129 - 133 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the aldehyde and the vibrations of the aromatic rings.

Expected Absorption Bands (cm⁻¹):

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1660 - 1690 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak |

| C-Cl Stretch | 1000 - 1100 | Strong |

| C-S Stretch (Thiophene) | 600 - 800 | Medium |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Expected m/z Values:

| Fragment | Expected m/z | Notes |

| [M]⁺ | 222/224 | Molecular ion peak, showing the isotopic pattern for chlorine. |

| [M-H]⁺ | 221/223 | Loss of a hydrogen atom. |

| [M-CHO]⁺ | 193/195 | Loss of the formyl group. |

| [C₁₀H₆ClS]⁺ | 193/195 | Fragment corresponding to the chlorophenylthiophene moiety. |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 240 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the TMS signal at 0 ppm.

-

IR Spectroscopy Protocol

A general procedure for obtaining an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and ensure good contact.

-

Spectrum Acquisition:

-

Record the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable signal and good ionization.

-

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general process for obtaining and analyzing spectroscopic data.

Caption: General workflow for spectroscopic analysis.

The logical relationship between the different spectroscopic techniques and the information they provide is crucial for a comprehensive characterization of a molecule.

Caption: Information derived from spectroscopic techniques.

References

Navigating the Therapeutic Potential of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde: A Technical Guide

CAS Number: 38401-71-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry. This document delves into its synthesis, physicochemical properties, and its emerging role as a scaffold for the development of novel therapeutic agents, particularly in the realm of oncology.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 38401-71-7 | [1] |

| Molecular Formula | C₁₁H₇ClOS | [1] |

| Molecular Weight | 222.69 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 88–90°C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often employs cross-coupling reactions, which allow for the formation of the crucial carbon-carbon bond between the thiophene and chlorophenyl moieties.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A prevalent method for the synthesis of 5-arylthiophene-2-carbaldehydes involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically couples a thiophene derivative bearing a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 4-Arylthiophene-2-carbaldehydes

This protocol describes a general method for the synthesis of 4-arylthiophene-2-carbaldehydes, which can be adapted for the synthesis of the 5-substituted isomer.

-

Materials: 4-Bromothiophene-2-carbaldehyde, Arylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., 4:1 Toluene/Water or Dioxane).[1]

-

Procedure:

-

In a reaction vessel, dissolve 4-bromothiophene-2-carbaldehyde (1.0 equivalent) and the corresponding arylboronic acid/ester (1.2 equivalents) in the chosen solvent system.[1]

-

Add the base (2.0 equivalents) and the palladium catalyst (e.g., 5 mol%).[1]

-

Heat the mixture to 85–90°C and stir under an inert atmosphere for 12 hours.[1]

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine.[1]

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography to yield the desired 4-arylthiophene-2-carbaldehyde.[1]

-

A specific, albeit less detailed, synthesis for this compound has been reported starting from 2-thiophene aldehyde using dimethyl sulfoxide (DMSO) as the solvent, affording the product in a 25% yield.[2]

Applications in Drug Development: A Focus on Anticancer Activity

Thiophene derivatives have garnered significant interest in drug discovery due to their diverse biological activities. Notably, derivatives of this compound have been investigated for their potential as anticancer agents, with a primary mechanism of action identified as the inhibition of tubulin polymerization.

Anticancer Activity of Derivatives

While specific cytotoxicity data for this compound is not extensively available in the reviewed literature, numerous studies have demonstrated the potent anticancer activities of its derivatives. These derivatives often serve as key intermediates in the synthesis of more complex molecules with enhanced biological efficacy.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone Derivative | Leukemia (SR) | Potent to moderate activity | [2] |

| Isoxazoline Derivative | Leukemia (SR) | Potent to moderate activity | [2] |

| Pyrazoline Derivative | Leukemia (SR) | 0.05 - 0.09 | [2] |

| Pyridine Derivative | Leukemia (SR) | 0.06 | [2] |

| Thiophene Analogue of 5-chloro-5,8-dideazafolic acid | Human Leukemic Lymphoblasts (CCRF-CEM) | 1.8 - 2.1 | [3] |

Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of evidence suggests that many thiophene-based compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for anticancer thiophene derivatives and a general workflow for their synthesis and evaluation.

Caption: Proposed mechanism of anticancer activity for thiophene derivatives.

Caption: General experimental workflow for the synthesis and evaluation of thiophene derivatives.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of novel compounds with significant therapeutic potential. The core structure is amenable to a variety of chemical modifications, leading to the generation of derivatives with potent biological activities. The demonstrated ability of these derivatives to inhibit tubulin polymerization highlights a promising avenue for the development of new anticancer agents. Further research focusing on the specific biological activities of the parent compound and the optimization of its derivatives is warranted to fully elucidate its therapeutic utility.

References

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science.

Compound Identification

This section provides key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 38401-71-7 | |

| Molecular Formula | C₁₁H₇ClOS | |

| Molecular Weight | 222.69 g/mol | |

| InChI | 1S/C11H7ClOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |

| InChI Key | JFAKPLYPDADDKE-UHFFFAOYSA-N | |

| SMILES | Clc1ccc(cc1)-c2ccc(C=O)s2 | |

| MDL Number | MFCD01860767 |

Physicochemical Properties

This table summarizes the known and predicted physicochemical properties of the compound. Due to the limited availability of experimental data for this specific molecule, some properties of the parent compound, thiophene-2-carbaldehyde, are included for comparative purposes.

| Property | Value | Remarks | Reference |

| Physical Form | Solid | ||

| Melting Point | 88–90 °C | [1] | |

| Boiling Point | Not available | For the parent compound, thiophene-2-carbaldehyde, the boiling point is 198 °C. | [2] |

| Density | Not available | For the parent compound, thiophene-2-carbaldehyde, the density is 1.2 g/mL. | [2] |

| Solubility | No quantitative data available. The parent compound, thiophene-2-carbaldehyde, is miscible with chloroform, alcohol, ether, dimethyl sulfoxide, and ethyl acetate, and immiscible with water. | The presence of the chlorophenyl group is expected to decrease water solubility and increase solubility in nonpolar organic solvents. | [3] |

Spectral Data

| Technique | Expected Features | Reference |

| ¹H NMR | Signals corresponding to the aldehydic proton (singlet, ~9.9 ppm), doublets for the thiophene ring protons, and multiplets for the protons of the 4-chlorophenyl group. | [4] |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (~180-190 ppm), along with signals for the aromatic carbons of the thiophene and chlorophenyl rings. | |

| Infrared (IR) | A strong absorption band for the C=O stretching of the aldehyde group (around 1650-1670 cm⁻¹). | [1] |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (222.69 g/mol ). |

Chemical Properties and Reactivity

Synthesis

This compound can be synthesized from 2-thiophene aldehyde, using DMSO as a solvent.[1] A general and versatile method for the synthesis of aryl-substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction.[4]

Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich thiophene ring.

-

Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack and can undergo a variety of reactions, including condensation, oxidation, and reduction. It serves as a key functional group for the synthesis of more complex molecules, such as chalcones, by reacting with acetophenones.[1]

-

Thiophene Ring: The thiophene ring is aromatic and undergoes electrophilic substitution reactions. The presence of the electron-withdrawing aldehyde group at the 2-position and the 4-chlorophenyl group at the 5-position influences the regioselectivity of these reactions.

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available, a general procedure can be inferred from related syntheses. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction to generate an arylthiophene aldehyde.

Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling [4]

-

Reaction Setup: In a reaction vessel, combine 4-bromothiophene-2-carbaldehyde, the desired arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.

Biological and Pharmacological Context

Direct studies on the biological activity of this compound are limited. However, the thiophene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

-

Antiviral

The presence of the 4-chlorophenyl substituent and the aldehyde functional group provides opportunities for further chemical modifications to explore and optimize potential biological activities. For instance, derivatives of this compound could be investigated as inhibitors of specific signaling pathways implicated in disease, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of arylthiophene-2-carbaldehydes, a class of compounds to which this compound belongs.

Caption: Generalized workflow for the synthesis of arylthiophene-2-carbaldehydes.

Potential Biological Interaction Logic

This diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of similar heterocyclic compounds.

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

Safety Information

This compound is associated with the following hazard classifications:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

References

- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. Thiophene-2-carboxaldehyde, 98+% | Fisher Scientific [fishersci.ca]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity Screening of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical overview of the methodologies for screening the biological activity of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde. While specific biological data for this compound is not extensively available in the public domain, this guide details the synthesis and established protocols for evaluating its potential anticancer, antimicrobial, and anti-inflammatory activities, supported by data from structurally related thiophene derivatives.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural versatility of the thiophene ring allows for extensive modification to modulate its biological effects.[1] this compound serves as a key intermediate for the synthesis of more complex thiophene-containing molecules. This guide outlines the essential experimental procedures to comprehensively screen its biological potential.

Synthesis of this compound

The synthesis of this compound (Compound 1b ) can be achieved from 2-thiophene aldehyde. A reported method utilizes dimethyl sulfoxide (DMSO) as the solvent for this preparation.[3]

Caption: Synthesis of this compound.

Anticancer Activity Screening

Thiophene derivatives have been shown to interfere with various signaling pathways crucial for cancer cell proliferation and survival, often by inhibiting tubulin polymerization or inducing apoptosis.[1]

Data Presentation: In-Vitro Cytotoxicity of Representative Thiophene Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of several thiophene derivatives against various human cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine derivative 3b | HepG2 (Liver) | 3.105 ± 0.14 | [4] |

| Thienopyrimidine derivative 3b | PC-3 (Prostate) | 2.15 ± 0.12 | [4] |

| 5-(Thiophen-2-yl)isoxazole derivative | MCF-7 (Breast) | 1.91 | [5] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | HepG-2 (Liver) | 4.37 ± 0.7 | [5] |

| Tetrahydrobenzo[b]thiophene derivative | A549 (Lung) | 0.1 - 100 | [6] |

| Thiophene carboxamide derivative | Varies | Varies | [7] |

Experimental Protocols

Caption: General workflow for in-vitro anticancer activity screening.

This assay determines the cytotoxic effects of the compound on cancer cell lines.[8]

Materials:

-

Cancer cell lines (e.g., HepG2, PC-3, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compound to the wells and incubate for 24-72 hours.[8][9]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

This assay quantifies the number of apoptotic cells induced by the compound.[9]

Materials:

-

Cancer cell lines

-

Annexin V-FITC/Propidium Iodide (PI) Assay Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[9]

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.[9]

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Potential Signaling Pathways

Thiophene derivatives often induce apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.[5] An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.[5]

Caption: Simplified intrinsic apoptosis pathway potentially induced by thiophene derivatives.

Antimicrobial Activity Screening

Thiophene derivatives have shown considerable promise as novel antimicrobial agents against both Gram-positive and Gram-negative bacteria.[10]

Data Presentation: Antimicrobial Activity of Representative Thiophene Derivatives

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents MIC values for various thiophene derivatives against common bacterial strains.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene derivative 4 | A. baumannii (Col-R) | 16 (MIC50) | [11] |

| Thiophene derivative 4 | E. coli (Col-R) | 8 (MIC50) | [11] |

| 3-Halobenzo[b]thiophene | S. aureus | 16 | [12] |

| Spiro-indoline-oxadiazole | C. difficile | 2 - 4 | [13][14] |

| Thiophene-2-carboxamide derivative 7b | S. aureus | >20 (Zone of Inhibition) | [15] |

| Thiophene-2-carboxamide derivative 7b | P. aeruginosa | >20 (Zone of Inhibition) | [15] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[10][12]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Luria-Bertani broth)

-

This compound

-

Standard antibiotic (e.g., Ampicillin)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Bacterial Strain Preparation: Culture bacteria on agar plates and then inoculate a sterile broth, incubating until the logarithmic growth phase is reached.[10]

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound in the broth within a 96-well plate.[10]

-

Inoculation: Inoculate each well with a standardized bacterial suspension.[10]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth, determined visually or by measuring optical density at 600 nm.[10]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity Screening

Many heterocyclic compounds, including thiophenes, exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like NF-κB.[16][17]

Data Presentation: Anti-inflammatory Activity of Representative Heterocyclic Compounds

This table shows the anti-inflammatory activity of various heterocyclic compounds, indicating the potential mechanisms to be investigated for this compound.

| Compound Class/Derivative | Assay/Target | Activity | Reference |

| Methoxy-substituted thiophene | TNF-α, IL-8 expression | Negative regulation | [17] |

| Methoxy-substituted thiophene | ERK, p38, NF-ĸB activation | Inhibition at 10 µM | [17] |

| Pyrazole derivative 12 | COX-2 Expression (2-ΔΔct) | 25.8 | [16] |

| Morpholinopyrimidine derivative V4 | NO generation in RAW 264.7 cells | Significant reduction | [18] |

| Benzofuran-heterocycle hybrid 5d | NO generation (IC50) | 52.23 ± 0.97 µM | [19] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[20]

Materials:

-

COX-1/COX-2 inhibitor screening assay kit

-

Test compound

-

Reference drug (e.g., Diclofenac, Celecoxib)

-

Microplate reader

Procedure:

-

Follow the manufacturer's protocol for the specific assay kit.

-

Typically, the assay measures the peroxidase activity of the COX enzyme.

-

The test compound is incubated with the enzyme and substrate.

-

The inhibition of the enzyme is determined by measuring the absorbance of a colored product at a specific wavelength (e.g., 590 nm).[20]

-

Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

This assay assesses the compound's ability to reduce the production of the pro-inflammatory mediator nitric oxide.[18]

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Test compound

-

Cell culture medium and supplies

Procedure:

-

Cell Culture: Culture RAW 264.7 cells and seed them in 96-well plates.

-

Treatment: Treat the cells with the test compound for a specified time, followed by stimulation with LPS (e.g., 100 ng/mL) to induce inflammation.[18]

-

NO Measurement: After 24 hours, collect the cell culture supernatant. Use the Griess reagent to measure the amount of nitrite (a stable product of NO) in the supernatant.

-

Analysis: Compare the NO production in compound-treated cells to LPS-only treated cells to determine the percentage of inhibition.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents. The experimental protocols and comparative data presented in this guide provide a robust framework for the systematic screening of its anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into its specific mechanisms of action and signaling pathway modulation will be crucial in elucidating its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Arylthiophenes: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties make it a "privileged pharmacophore," a molecular scaffold that can interact with a wide range of biological targets.[3] The incorporation of aryl substituents onto this core structure gives rise to arylthiophenes, a class of compounds with a vast and ever-expanding landscape of therapeutic potential and technological applications.[1][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel arylthiophene compounds, offering detailed experimental protocols, structured data on their biological activities, and visualizations of key experimental and logical workflows.

Synthetic Methodologies: Forging the Arylthiophene Core

The construction of the aryl-thiophene bond is a critical step in the synthesis of these valuable compounds. Modern organic chemistry offers a robust toolkit of cross-coupling reactions that enable the efficient and regioselective formation of this bond. Several palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are among the most powerful and widely used methods.[4][5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[6] Its broad functional group tolerance and the commercial availability of a vast array of boronic acids have made it a cornerstone of modern organic synthesis.[6]

A series of novel 4-arylthiophene-2-carbaldehyde compounds were synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling with different arylboronic pinacol esters/acids.[7][8] These reactions have become one of the most powerful tools to build carbon-carbon bonds between weakly basic heterocyclic compounds and various arylboronic acids/esters.[8]

Heck Coupling

The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl or vinyl halides, enabling the formation of carbon-carbon bonds.[9] This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base.[9] While typically used for vinylation, modifications and related C-H activation strategies can also be employed to form aryl-aryl bonds.[10]

Sonogashira Coupling

The Sonogashira coupling reaction is utilized to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] In the context of arylthiophenes, this reaction was instrumental in preparing a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(hetero)aryl ethynyl thiophene derivatives by coupling the corresponding 5-bromothiophenes with various (hetero)aryl acetylenes.[11]

Biological Activities of Novel Arylthiophene Compounds

The structural diversity of arylthiophenes translates into a broad spectrum of biological activities. Researchers have successfully developed novel arylthiophene derivatives with potent activities against various diseases, including cancer and microbial infections.[7][12][13]

Antiproliferative and Anticancer Activity

Arylthiophene derivatives have shown significant promise as anticancer agents. For instance, a series of 2-amino-3-aroyl-5-(hetero)arylethynyl thiophenes were synthesized and evaluated for their antimitotic activity.[11] The 5-phenyl derivative was found to be a potent inhibitor of tubulin polymerization and exhibited strong antiproliferative activities against leukemic cell lines.[11] Specifically, 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene demonstrated potent inhibition of cell growth with IC50 values in the range of 0.1–0.2 μM.[11]

In another study, novel thiophene and thienopyrimidine derivatives were synthesized and tested for their antiproliferative activity against breast and colon cancer cell lines.[14] Compound 3 , ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, and compound 13 showed remarkable activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines.[14]

Furthermore, 5-aryl-3-thiophen-2-yl-1H-pyrazoles have been identified as a new class of Hsp90 inhibitors.[15] One compound containing a thiophene group demonstrated high antiproliferative activity against HepG2 cells with an IC50 of 0.083 μM.[15]

Antibacterial and Other Biological Activities

A series of 4-arylthiophene-2-carbaldehydes were synthesized and screened for their antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities.[7] Many of these compounds displayed good activities across these assays.[7] For example, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile revealed excellent antibacterial activity against Pseudomonas aeruginosa with an IC50 value of 29.7 µg/mL.[7]

The following table summarizes the quantitative data for the biological activities of selected novel arylthiophene compounds.

| Compound Class | Specific Compound | Target/Assay | IC50 Value | Reference |

| 2-Amino-3-aroyl-5-(hetero)arylethynyl thiophenes | 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene | Cell Growth Inhibition | 0.1–0.2 μM | [11] |

| Thiophene and Thienopyrimidine Derivatives | Ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate (Compound 3 ) | MDA-MB-231 (Breast Cancer) | 40.68 μM | [14] |

| Thiophene and Thienopyrimidine Derivatives | Ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate (Compound 3 ) | HT-29 (Colon Cancer) | 49.22 μM | [14] |

| Thiophene and Thienopyrimidine Derivatives | Compound 13 | MDA-MB-231 (Breast Cancer) | 34.04 μM | [14] |

| Thiophene and Thienopyrimidine Derivatives | Compound 13 | HT-29 (Colon Cancer) | 45.62 μM | [14] |

| 5-Aryl-3-thiophen-2-yl-1H-pyrazoles | Compound 8 | HepG2 (Hepatocellular Carcinoma) | 0.083 μM | [15] |

| 5-Aryl-3-thiophen-2-yl-1H-pyrazoles | Compound 8 | Hsp90 Inhibition | 2.67 ± 0.18 µM | [15] |

| 4-Arylthiophene-2-carbaldehydes | 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d) | Pseudomonas aeruginosa | 29.7 µg/mL | [7] |

| 4-Arylthiophene-2-carbaldehydes | 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d) | NO Scavenging | 45.6 µg/mL | [7] |

| 4-Arylthiophene-2-carbaldehydes | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (2i) | Urease Inhibition | 27.1 µg/mL | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections provide generalized procedures for the key synthetic reactions and characterization techniques discussed in this guide.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.[6][16]

Materials:

-

Aryl- or heteroaryl-halide (e.g., 2-bromothiophene derivative) (1.0 mmol)

-

Arylboronic acid or ester (1.2 mmol)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF/water mixture)[6][16]

-

Standard laboratory glassware, including a Schlenk flask

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol, 5 mol%), and base (2.0 mmol).[6]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[6]

-

Add the anhydrous solvent (10 mL) to the flask via syringe.[6]

-

Stir the reaction mixture at the desired temperature (typically between 80-110 °C).[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.[6]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).[6]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[6]

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

General Procedure for Heck Coupling

This protocol is a general guide for the Heck reaction and may need optimization.[9][17]

Materials:

-

Aryl halide (e.g., 3-bromothiophene) (1.0 mmol)

-

Solvent (e.g., DMF, Dioxane, Acetonitrile)[9]

-

Standard laboratory glassware, including a Schlenk flask or microwave reaction vessel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure (Conventional Heating):

-

To an oven-dried Schlenk flask, add the palladium catalyst and the base.[9]

-

Evacuate and backfill the flask with an inert gas three times.[9]

-

Under the inert atmosphere, add the solvent, aryl halide, and alkene.[9]

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.[9]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.[9]

Characterization of Novel Arylthiophene Compounds

The unequivocal identification and purity assessment of newly synthesized compounds are paramount.[18] A combination of spectroscopic and chromatographic techniques is employed for this purpose.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule, providing detailed information about the molecular structure.[19][20] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.[19]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound.[20] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[19]

-

Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate and quantify compounds in a mixture, and are crucial for assessing the purity of the final product.[18][19]

-

Elemental Analysis: This technique determines the elemental composition of a compound and is used to confirm its purity (typically within ±0.4% of the calculated value).[18]

Visualizing Workflows and Pathways

To better illustrate the processes involved in the discovery and synthesis of novel arylthiophene compounds, the following diagrams are provided.

Caption: A generalized workflow for the discovery of novel arylthiophene compounds.

References

- 1. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.unito.it [iris.unito.it]

- 6. benchchem.com [benchchem.com]

- 7. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. Antiproliferative activity of novel thiophene and thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. rroij.com [rroij.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-(4-Chlorophenyl)thiophene-2-carbaldehyde

This technical guide provides a comprehensive literature review of this compound, a heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of various biologically active compounds. This document details its synthesis, physicochemical properties, and the biological activities of its derivatives, presenting data in a structured format for ease of comparison and use in a research and development setting.

Physicochemical and Structural Data

This compound is a solid compound at room temperature.[1] Its core structure consists of a thiophene ring substituted with a 4-chlorophenyl group at the 5-position and a formyl (carbaldehyde) group at the 2-position.

| Property | Value | Reference |

| CAS Number | 38401-71-7 | [1] |

| Molecular Formula | C₁₁H₇ClOS | [1] |

| Molecular Weight | 222.69 g/mol | [1] |

| Melting Point | 88–90 °C | [2] |

| Appearance | Solid | [1] |

| SMILES String | Clc1ccc(cc1)-c2ccc(C=O)s2 | [1] |

| InChI Key | JFAKPLYPDADDKE-UHFFFAOYSA-N | [1] |

While specific spectroscopic data for the title compound is not detailed in the reviewed literature, data for closely related derivatives are available and provide a reference for characterization. For instance, the aldehyde proton (CHO) typically appears as a singlet around δ 9.9 ppm in ¹H-NMR spectra of similar arylthiophene-2-carbaldehydes.[3] The C=O stretching vibration in FT-IR spectra for thiophene-2-carbaldehyde is observed at 1665 cm⁻¹.[4]

Synthesis of this compound

The synthesis of this compound and its structural analogs is primarily achieved through cross-coupling reactions, which are fundamental for creating carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

A prevalent method for synthesizing 5-arylthiophene-2-carbaldehydes involves the Suzuki-Miyaura cross-coupling reaction.[3][5] This palladium-catalyzed reaction couples a bromo-substituted thiophene with an arylboronic acid or ester.

Caption: Suzuki-Miyaura reaction for synthesis.

Other Synthetic Approaches

An alternative synthesis has been reported starting from 2-thiophene aldehyde using DMSO as a solvent, yielding this compound.[2] However, the reported yield for this specific method is modest at 25%.[2] More broadly, thiophenes can be synthesized through various methods, including the Paal-Knorr synthesis and the Gewald reaction.[6]

Biological Activities and Derivatives

Thiophene-containing compounds are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[7][8][9] this compound serves as a key building block for more complex molecules with enhanced therapeutic potential.

Anticancer Activity

Derivatives of this compound have been investigated as potential anticancer agents. For example, it is a precursor for synthesizing chalcones, which are then converted to isoxazoline and pyrazoline derivatives.[2] These compounds are explored for their ability to inhibit tubulin polymerization, a validated target in cancer therapy.[2][10]

The general workflow for evaluating anticancer activity often involves cytotoxicity assays against various cancer cell lines.

Caption: General workflow for in vitro anticancer evaluation.

A summary of the cytotoxic activity for a furan-based chalcone derivative (structurally similar) is presented below.

| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |

| AM1 | 5-(4-chlorophenyl)furan-2-yl chalcone | MCF-7 (Breast) | 10.2 |

Table adapted from BenchChem data on furan-thiophene chalcone derivatives.[11]

Antimicrobial Activity

The thiophene scaffold is a common feature in many antimicrobial agents.[12][13] Derivatives of arylthiophenes have demonstrated activity against various bacterial strains, including drug-resistant Gram-negative bacteria.[3][12][14] For example, certain thiophene derivatives have shown promising minimum inhibitory concentrations (MICs) against colistin-resistant Acinetobacter baumannii and Escherichia coli.[12][14]

| Thiophene Derivative | Organism | MIC₅₀ (mg/L) |

| Compound 4 | Col-R A. baumannii | 16 |

| Compound 5 | Col-R A. baumannii | 16 |

| Compound 8 | Col-R A. baumannii | 32 |

| Compound 4 | Col-R E. coli | 8-32 |

| Compound 5 | Col-R E. coli | 8-32 |

| Compound 8 | Col-R E. coli | 8-32 |

Data from studies on substituted thiophene derivatives against colistin-resistant (Col-R) strains.[12][14]

Activity in Neurodegenerative Diseases

The accumulation of beta-amyloid (Aβ) peptides is a hallmark of Alzheimer's disease.[15][16] Thiophene-based compounds have been developed as fluorescent ligands to detect and characterize Aβ plaques in brain tissue, indicating their potential as diagnostic tools.[17] Furthermore, related structures like (S)-N-(5-chlorothiophene-2-sulfonyl)-beta,beta-diethylalaninol have been identified as gamma-secretase inhibitors, an enzyme involved in Aβ production, suggesting a therapeutic avenue.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of compounds derived from this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-arylthiophene-2-carbaldehydes.[3][18]

-

Reaction Setup : To a solution of 4-bromothiophene-2-carbaldehyde (1.0 eq) in a 6:1 mixture of dioxane and water, add the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[18]

-

Reaction Execution : Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified temperature (e.g., 80-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[18]

Protocol for MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11][19]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[11]

-

Compound Treatment : Prepare serial dilutions of the test compound in a complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation : Incubate the plate for 48-72 hours.

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization : Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[11]

-

Data Acquisition : Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, primarily via Suzuki-Miyaura coupling, is well-established. The core structure is a key component in the development of a diverse range of therapeutic agents, with derivatives showing significant promise in anticancer and antimicrobial applications. The continued exploration of this scaffold and its derivatives is a promising area for drug discovery and development, particularly in creating novel compounds with improved efficacy and specificity.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. (S)-N-(5-Chlorothiophene-2-sulfonyl)-beta,beta-diethylalaninol a Notch-1-sparing gamma-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Safety and Handling of Substituted Thiophene Aldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for substituted thiophene aldehydes, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science.[1][2][3] Due to their biological activity and inherent reactivity, a thorough understanding of their properties and associated hazards is crucial for ensuring laboratory safety and the integrity of research.

Physicochemical and Safety Data

Substituted thiophene aldehydes are generally combustible liquids with characteristic odors.[4][5][6] Their physical and toxicological properties can vary based on the nature and position of substituents on the thiophene ring. The following table summarizes key quantitative data for representative substituted thiophene aldehydes.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) | Oral LD50 (Rat) |

| Thiophene-2-carboxaldehyde | 98-03-3 | C₅H₄OS | 112.15 | 198[2][4] | 77[4][7] | 1.200[2][4] | 915 mg/kg[8] |